Selenate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

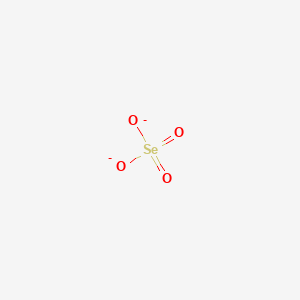

Selenate is a divalent inorganic anion obtained by removal of both protons from selenic acid. It has a role as a human metabolite. It is a selenium oxoanion and a divalent inorganic anion. It is a conjugate base of a hydrogenselenate.

Generally white crystalline solids. Toxic by dust ingestion, inhalation or skin contact.

A strong dibasic acid with the molecular formula H2SeO4. Included under this heading is the acid form, and inorganic salts of dihydrogen selenium tetraoxide.

Applications De Recherche Scientifique

1. Agricultural Biofortification

Selenate is extensively studied for its role in biofortification of agricultural crops. Research shows its application in soil enhances selenium content in crops like potatoes and rice, improving their nutritional value. For example, selenate was found to be more efficient for biofortification of potato in tropical conditions when supplied in low doses, benefiting tuber production and activating antioxidant enzymes (Oliveira et al., 2019). Similarly, soil selenate application was more effective for rice in terms of shoot dry matter production and grain selenium accumulation compared to selenite (Boldrin et al., 2013).

2. Environmental and Soil Science

In the context of environmental science, selenate's interaction with soil components, such as iron oxides, is a crucial area of study. This interaction affects selenate's mobility and toxicity in the soil. For instance, selenate forms inner-sphere surface complexes on hematite, influencing its reactivity and environmental behavior (Peak & Sparks, 2002).

3. Plant Physiology and Stress Response

Selenate's chemical similarity to sulfate allows it to be assimilated by plants through similar transporters and enzymes. Studies on Arabidopsis have shown that selenate affects plant metabolism and responses to stress, highlighting its potential role in developing plants with improved stress tolerance and selenium accumulation capabilities (Van Hoewyk et al., 2007).

4. Selenium Accumulation in Plants

The form of selenium, either as selenate or selenite, affects its accumulation in plants and its subsequent availability. Research in this area is vital for understanding how different selenium forms influence plant growth and development, as well as their potential use in phytoextraction of selenium from contaminated soils (Ali et al., 2017).

5. Effects on Microbial Communities

Selenate reduction in soil can significantly impact microbial dynamics. High-throughput sequencing methods have revealed shifts in microbial communities in response to selenate reduction, providing insights into microbial processes involved in the biogeochemical cycling of selenium (Navarro et al., 2015).

6. Water Treatment

Understanding the conditions and mechanisms for selenate removal from water using elemental iron is crucial for environmental safety. Studies have shown that under acidic anaerobic conditions, selenate can be effectively reduced by iron, highlighting a potential method for treating selenium-contaminated waters (Klas & Kirk, 2013).

Propriétés

Numéro CAS |

14124-68-6 |

|---|---|

Nom du produit |

Selenate |

Formule moléculaire |

SeO4(2−) O4Se-2 |

Poids moléculaire |

142.97 g/mol |

Nom IUPAC |

selenate |

InChI |

InChI=1S/H2O4Se/c1-5(2,3)4/h(H2,1,2,3,4)/p-2 |

Clé InChI |

QYHFIVBSNOWOCQ-UHFFFAOYSA-L |

SMILES |

[O-][Se](=O)(=O)[O-] |

SMILES canonique |

[O-][Se](=O)(=O)[O-] |

Autres numéros CAS |

14124-68-6 |

Description physique |

Generally white crystalline solids. Toxic by dust ingestion, inhalation or skin contact. |

Synonymes |

Acid, Selenic Ammonium Selenate calcium selenate disodium selenate Magnesium Selenate Monosodium Selenate Potassium Selenate selenate Selenate, Ammonium Selenate, Calcium Selenate, Disodium Selenate, Magnesium Selenate, Monosodium Selenate, Potassium Selenate, Sodium selenic acid selenic acid, ammonium salt selenic acid, calcium salt Selenic Acid, Diammonium Salt selenic acid, disodium salt, 75Se-labeled selenic acid, disodium salt, decahydrate selenic acid, magnesium salt Selenic Acid, Monosodium Salt selenic acid, potassium salt sodium selenate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1209430.png)

![Dibenz[b,f][1,4]oxazepine](/img/structure/B1209434.png)

![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)